molecular formula C22H24N2O4S B305240 N-(3,5-dimethyl-4-(4-methylphenyl)-1,3-thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide

N-(3,5-dimethyl-4-(4-methylphenyl)-1,3-thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide

Cat. No. B305240
M. Wt: 412.5 g/mol
InChI Key: LAGJRVOOQDLGHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,5-dimethyl-4-(4-methylphenyl)-1,3-thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide, also known as DMTB, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMTB belongs to the family of thiazole compounds and is known to exhibit a wide range of biological activities.

Mechanism of Action

The mechanism of action of N-(3,5-dimethyl-4-(4-methylphenyl)-1,3-thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide is not yet fully understood. However, studies have shown that the compound acts as an inhibitor of the NF-κB pathway, which is a key regulator of inflammation and immune responses. N-(3,5-dimethyl-4-(4-methylphenyl)-1,3-thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide has also been shown to inhibit the activity of various enzymes and transcription factors involved in the progression of cancer.
Biochemical and Physiological Effects:
N-(3,5-dimethyl-4-(4-methylphenyl)-1,3-thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines, reduce oxidative stress, and enhance the activity of antioxidant enzymes. It has also been shown to induce apoptosis in cancer cells and inhibit angiogenesis, which is the process by which tumors develop new blood vessels to support their growth.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-(3,5-dimethyl-4-(4-methylphenyl)-1,3-thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide is its high degree of purity, which makes it suitable for use in various lab experiments. However, one of the limitations of N-(3,5-dimethyl-4-(4-methylphenyl)-1,3-thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide is its relatively low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the study of N-(3,5-dimethyl-4-(4-methylphenyl)-1,3-thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide. One area of research is the development of new synthetic methods for the compound, which could lead to the production of more potent and selective analogs. Another area of research is the exploration of N-(3,5-dimethyl-4-(4-methylphenyl)-1,3-thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide's potential therapeutic applications in the treatment of various neurodegenerative disorders. Additionally, further studies are needed to fully understand the mechanism of action of N-(3,5-dimethyl-4-(4-methylphenyl)-1,3-thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide and its potential side effects.

Synthesis Methods

N-(3,5-dimethyl-4-(4-methylphenyl)-1,3-thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide can be synthesized using various methods, including the reaction of 3,4,5-trimethoxybenzoyl chloride with 3,5-dimethyl-4-(4-methylphenyl)-1,3-thiazol-2(3H)-amine in the presence of a base. The reaction yields N-(3,5-dimethyl-4-(4-methylphenyl)-1,3-thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide as a white crystalline powder with a high degree of purity.

Scientific Research Applications

N-(3,5-dimethyl-4-(4-methylphenyl)-1,3-thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide has been extensively studied for its potential therapeutic applications in various fields of medicine. The compound has been shown to exhibit anti-inflammatory, anti-cancer, and neuroprotective properties. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

properties

Product Name

N-(3,5-dimethyl-4-(4-methylphenyl)-1,3-thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide

Molecular Formula

C22H24N2O4S

Molecular Weight

412.5 g/mol

IUPAC Name

N-[3,5-dimethyl-4-(4-methylphenyl)-1,3-thiazol-2-ylidene]-3,4,5-trimethoxybenzamide

InChI

InChI=1S/C22H24N2O4S/c1-13-7-9-15(10-8-13)19-14(2)29-22(24(19)3)23-21(25)16-11-17(26-4)20(28-6)18(12-16)27-5/h7-12H,1-6H3

InChI Key

LAGJRVOOQDLGHP-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2=C(SC(=NC(=O)C3=CC(=C(C(=C3)OC)OC)OC)N2C)C

Canonical SMILES

CC1=CC=C(C=C1)C2=C(SC(=NC(=O)C3=CC(=C(C(=C3)OC)OC)OC)N2C)C

Origin of Product

United States

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